6-Bnz-cAMP sodium salt

説明

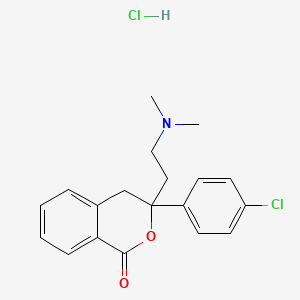

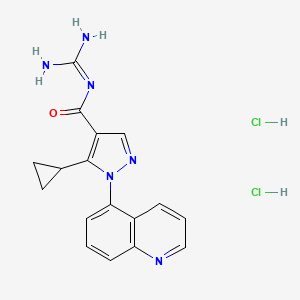

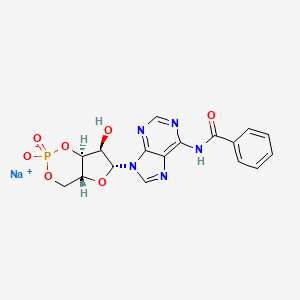

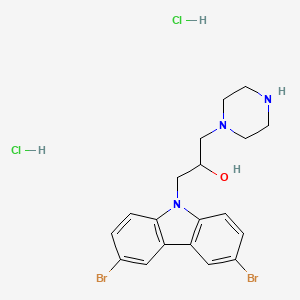

6-Bnz-cAMP sodium salt is a cell-permeable cAMP analog . It selectively activates cAMP-dependent protein kinase (PKA) but does not activate Epac signaling pathways . The empirical formula is C17H15N5O7PNa .

Molecular Structure Analysis

The molecular weight of 6-Bnz-cAMP sodium salt is 455.29 . The SMILES string representation of its structure is [Na+].O[C@@H]1[C@@H]2OP([O-])(=O)OC[C@H]2O[C@H]1n3cnc4c(NC(=O)c5ccccc5)ncnc34 .Physical And Chemical Properties Analysis

6-Bnz-cAMP sodium salt is a white powder that is freely soluble in water . It should be stored in a desiccated condition at -70°C .科学的研究の応用

Bone Regeneration

6-Bnz-cAMP sodium salt has been investigated for its role in bone regenerative engineering. A study by Ifegwu et al. (2018) highlighted the effectiveness of short-term 6-Bnz-cAMP treatment in inducing osteogenesis in osteoprogenitor cells. This research suggests that 6-Bnz-cAMP can be a promising strategy for bone regeneration while reducing potential side effects associated with long-term use of small molecules (Ifegwu et al., 2018).

Cellular Mechanism Studies

Liu, Enyeart, and Enyeart (2009) conducted a study on bovine adrenal zona fasciculata (AZF) cells, demonstrating that 6-Bnz-cAMP inhibits bTREK-1 K+ channels through a protein kinase A (PKA)-independent mechanism. This research provides insights into the complex signaling mechanisms mediated by cAMP and its analogs, emphasizing the potential of 6-Bnz-cAMP in studying cellular mechanisms (Liu, Enyeart & Enyeart, 2009).

Osteoblast Differentiation and Mineralization

Research by Lo et al. (2012) explored the role of 6-Bnz-cAMP in osteoblast differentiation and mineralization. They found that this compound induces osteoblastic differentiation and matrix mineralization of osteoblast-like MC3T3-E1 cells, suggestingits potential as a novel bone-inducing growth factor for bone repair and regeneration (Lo et al., 2012).

Vascular Pharmacology

García-Morales et al. (2014) investigated the vasorelaxant effects of 6-Bnz-cAMP. Their study revealed that activation of protein kinase A (PKA) and Epac with 6-Bnz-cAMP significantly relaxes phenylephrine-induced contractions in rat aortic rings. This research adds valuable knowledge to the understanding of cAMP-induced vasorelaxation and its potential therapeutic applications in vascular pharmacology (García-Morales et al., 2014).

Cytokine Production in Microglia

Liu et al. (2011) conducted a study on the effects of 6-Bnz-cAMP on cytokine production in microglia. They found that this compound inhibits the transcription and production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while enhancing the transcription of IL-10. This study provides insight into the anti-inflammatory effects of 6-Bnz-cAMP and its potential therapeutic applications in neuroinflammation and neurodegenerative diseases (Liu et al., 2011).

特性

IUPAC Name |

sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYGSKQRPXISIB-FKVBDRBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bnz-cAMP sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)